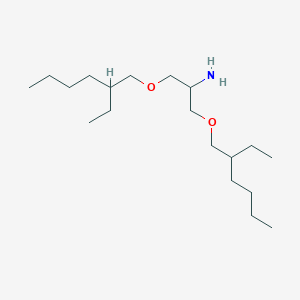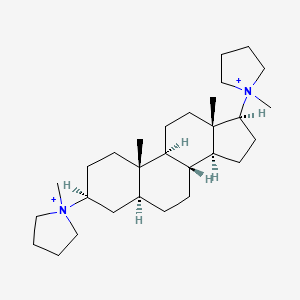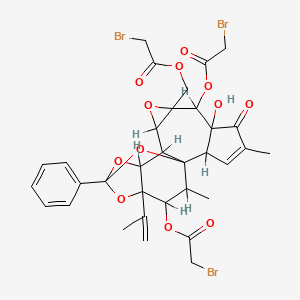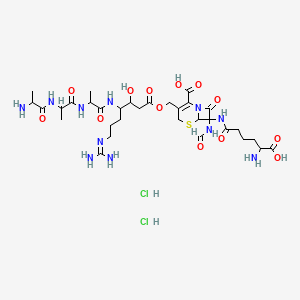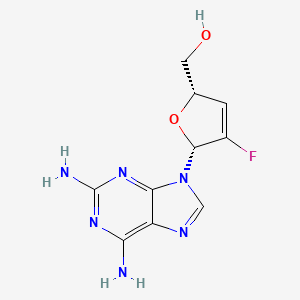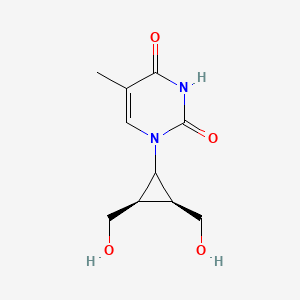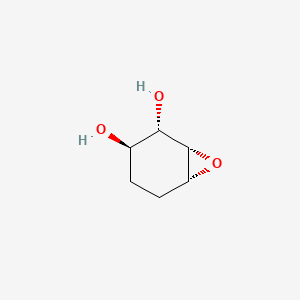
7-Oxabicyclo(4.1.0)heptane-2,3-diol, (1alpha,2beta,3alpha,6alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo(4.1.0)heptane-2,3-diol, (1alpha,2beta,3alpha,6alpha)- is a bicyclic organic compound with the molecular formula C6H10O3. This compound is characterized by its unique oxabicyclo structure, which includes an oxygen bridge and two hydroxyl groups. It is also known by other names such as 1,2-Epoxycyclohexane-3,4-diol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(4.1.0)heptane-2,3-diol typically involves the epoxidation of cyclohexene followed by dihydroxylation. One common method is the use of peracids such as m-chloroperbenzoic acid (m-CPBA) for the epoxidation step, followed by osmium tetroxide (OsO4) for the dihydroxylation step. The reaction conditions usually involve:
Epoxidation: Cyclohexene is reacted with m-CPBA in an inert solvent like dichloromethane at room temperature.
Dihydroxylation: The resulting epoxide is then treated with OsO4 in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to yield the diol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo(4.1.0)heptane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The diol can be further oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol to corresponding alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: TsCl in the presence of a base like pyridine, or SOCl2 in the presence of a tertiary amine.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of tosylates or chlorides.
Scientific Research Applications
7-Oxabicyclo(4.1.0)heptane-2,3-diol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the synthesis of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo(4.1.0)heptane-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific active sites, where it can inhibit or activate enzymatic reactions. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene oxide: Similar in structure but lacks the diol functionality.
1,2-Epoxycyclohexane: Another epoxide derivative of cyclohexene.
7-Oxabicyclo(2.2.1)heptane: A related bicyclic compound with a different ring structure.
Uniqueness
7-Oxabicyclo(4.1.0)heptane-2,3-diol is unique due to its combination of an oxabicyclo structure and two hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
85761-63-3 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
(1S,2S,3R,6R)-7-oxabicyclo[4.1.0]heptane-2,3-diol |
InChI |
InChI=1S/C6H10O3/c7-3-1-2-4-6(9-4)5(3)8/h3-8H,1-2H2/t3-,4-,5+,6-/m1/s1 |
InChI Key |
XIKDBJXQESOLPL-ARQDHWQXSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](O2)[C@H]([C@@H]1O)O |
Canonical SMILES |
C1CC2C(O2)C(C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


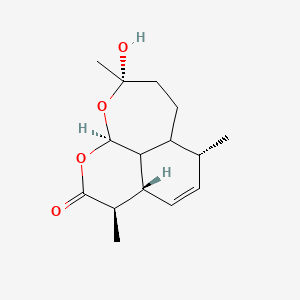
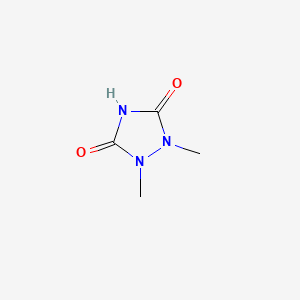
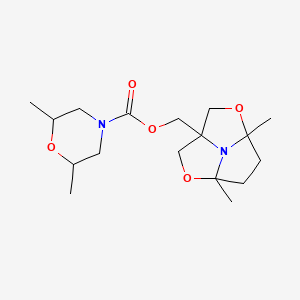
![3,3'-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole]](/img/structure/B12795418.png)
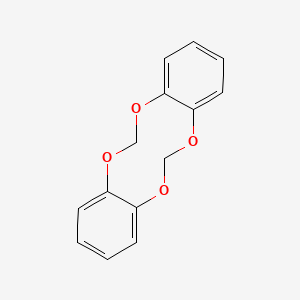
![9-methyl-2-prop-2-ynyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12795432.png)


